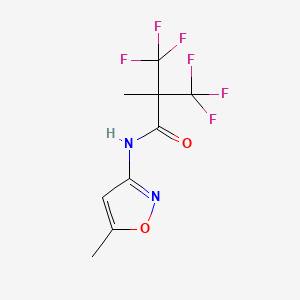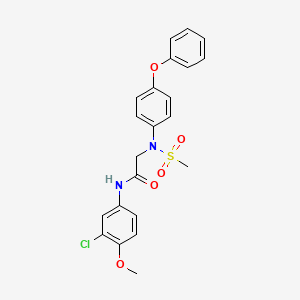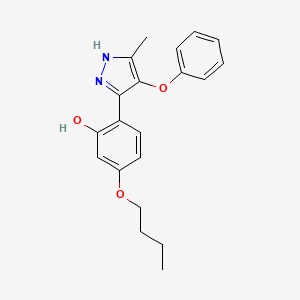![molecular formula C18H22N2O3S B4771780 3-methyl-4-[(methylsulfonyl)amino]-N-(3-phenylpropyl)benzamide](/img/structure/B4771780.png)
3-methyl-4-[(methylsulfonyl)amino]-N-(3-phenylpropyl)benzamide
Descripción general
Descripción
3-methyl-4-[(methylsulfonyl)amino]-N-(3-phenylpropyl)benzamide, also known as MS-275 or entinostat, is a synthetic compound that belongs to the class of benzamides. It is a histone deacetylase (HDAC) inhibitor that has been extensively studied for its potential applications in cancer treatment and other diseases.
Mecanismo De Acción
3-methyl-4-[(methylsulfonyl)amino]-N-(3-phenylpropyl)benzamide works by inhibiting the activity of HDAC enzymes, which are responsible for removing acetyl groups from histone proteins. This process leads to the condensation of chromatin and the repression of gene expression. By inhibiting HDAC enzymes, 3-methyl-4-[(methylsulfonyl)amino]-N-(3-phenylpropyl)benzamide promotes the acetylation of histone proteins, leading to the activation of gene expression and the induction of cell cycle arrest, differentiation, and apoptosis in cancer cells.
Biochemical and Physiological Effects
3-methyl-4-[(methylsulfonyl)amino]-N-(3-phenylpropyl)benzamide has been shown to have a variety of biochemical and physiological effects. In addition to its effects on gene expression and cell cycle regulation, 3-methyl-4-[(methylsulfonyl)amino]-N-(3-phenylpropyl)benzamide has been found to inhibit angiogenesis, the process by which new blood vessels are formed. This effect may be useful in preventing the growth and spread of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-methyl-4-[(methylsulfonyl)amino]-N-(3-phenylpropyl)benzamide is its specificity for HDAC enzymes, which allows for targeted inhibition of gene expression in cancer cells. However, 3-methyl-4-[(methylsulfonyl)amino]-N-(3-phenylpropyl)benzamide has also been found to have off-target effects, which may limit its effectiveness in some cases. Additionally, 3-methyl-4-[(methylsulfonyl)amino]-N-(3-phenylpropyl)benzamide has a relatively short half-life, which may require frequent dosing in clinical applications.
Direcciones Futuras
There are many potential future directions for research on 3-methyl-4-[(methylsulfonyl)amino]-N-(3-phenylpropyl)benzamide. One area of interest is the development of more potent and selective HDAC inhibitors that can be used in combination with other cancer treatments. Another area of interest is the investigation of the effects of 3-methyl-4-[(methylsulfonyl)amino]-N-(3-phenylpropyl)benzamide on non-cancerous cells, as well as its potential applications in other diseases, such as neurological disorders and inflammatory conditions. Overall, 3-methyl-4-[(methylsulfonyl)amino]-N-(3-phenylpropyl)benzamide shows great promise as a potential treatment for cancer and other diseases, and further research is needed to fully understand its mechanisms of action and potential applications.
Aplicaciones Científicas De Investigación
3-methyl-4-[(methylsulfonyl)amino]-N-(3-phenylpropyl)benzamide has been extensively studied for its potential applications in cancer treatment. HDAC inhibitors have been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells. 3-methyl-4-[(methylsulfonyl)amino]-N-(3-phenylpropyl)benzamide has been found to be effective against a variety of cancer types, including breast cancer, lung cancer, and leukemia.
Propiedades
IUPAC Name |
4-(methanesulfonamido)-3-methyl-N-(3-phenylpropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-14-13-16(10-11-17(14)20-24(2,22)23)18(21)19-12-6-9-15-7-4-3-5-8-15/h3-5,7-8,10-11,13,20H,6,9,12H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPILSBYLYPDSSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NCCCC2=CC=CC=C2)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-chloro-6-fluorophenyl)-2-[(5-methyl-3-isoxazolyl)carbonyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B4771703.png)
![methyl 2-[({[4-(1-piperidinylcarbonyl)phenyl]amino}carbonothioyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4771711.png)
![2-[4-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B4771713.png)
![7-chloro-N,8-dimethyl-2-(2-pyridinyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide](/img/structure/B4771722.png)
![2-{[(4-chlorophenyl)thio]methyl}pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B4771740.png)
![N-(5-chloro-2-methoxyphenyl)-N'-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B4771747.png)



![1-[(5-bromo-2-ethoxy-3-methoxybenzyl)amino]propan-2-ol hydrochloride](/img/structure/B4771771.png)
![4-({[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B4771775.png)
![{[5-(2-fluorophenyl)-2-furyl]methyl}(4-piperidinylmethyl)amine dihydrochloride](/img/structure/B4771787.png)

![ethyl 5-amino-3-(3-chloro-4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B4771798.png)